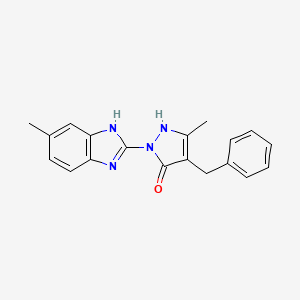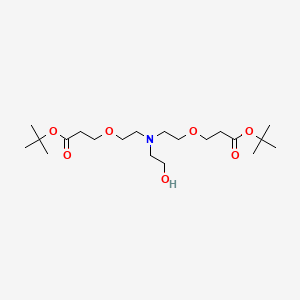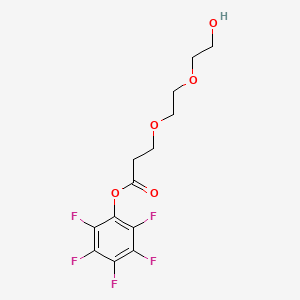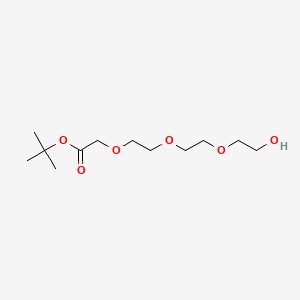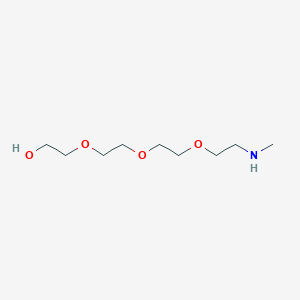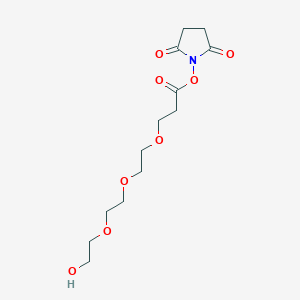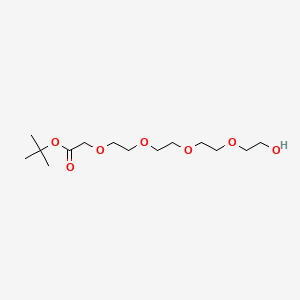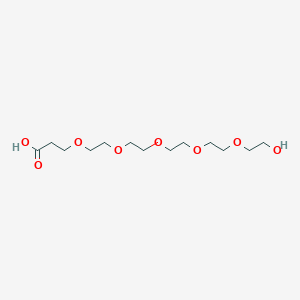
N1-(2-(2-Methylphenyl)ethyl)-biguanide
Overview
Description
N1-(2-(2-Methylphenyl)ethyl)-biguanide is a chemical compound that belongs to the class of biguanides. Biguanides are known for their diverse applications, particularly in the field of medicine. This compound is characterized by the presence of a biguanide moiety attached to a 2-(2-methylphenyl)ethyl group. The structure of this compound imparts unique chemical and biological properties, making it a subject of interest in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(2-Methylphenyl)ethyl)-biguanide typically involves the reaction of 2-(2-methylphenyl)ethylamine with cyanoguanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the biguanide linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N1-(2-(2-Methylphenyl)ethyl)-biguanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The biguanide moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted biguanides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N1-(2-(2-Methylphenyl)ethyl)-biguanide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other biguanide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Biguanides, in general, are known for their use in the treatment of diabetes. This compound is investigated for its potential therapeutic effects.
Industry: The compound is used in the formulation of various industrial products, including disinfectants and preservatives.
Mechanism of Action
The mechanism of action of N1-(2-(2-Methylphenyl)ethyl)-biguanide involves its interaction with specific molecular targets. In biological systems, biguanides are known to inhibit mitochondrial respiratory chain complex I, leading to a decrease in cellular ATP production. This results in the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis. The compound’s effects on these pathways contribute to its potential therapeutic properties.
Comparison with Similar Compounds
Metformin: A well-known biguanide used in the treatment of type 2 diabetes.
Phenformin: Another biguanide with similar therapeutic applications but with a higher risk of lactic acidosis.
Buformin: A biguanide with antidiabetic properties, similar to metformin.
Comparison: N1-(2-(2-Methylphenyl)ethyl)-biguanide is unique due to its specific structural features, which may impart distinct biological activities compared to other biguanides. While metformin, phenformin, and buformin are primarily used for their antidiabetic effects, this compound is explored for a broader range of applications, including antimicrobial and antitumor activities.
Properties
IUPAC Name |
1-(diaminomethylidene)-2-[2-(2-methylphenyl)ethyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-8-4-2-3-5-9(8)6-7-15-11(14)16-10(12)13/h2-5H,6-7H2,1H3,(H6,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVATAVYSCWPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN=C(N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


